{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid
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Overview
Description
{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid is a complex organic compound that features a carbazole moiety Carbazole derivatives are known for their unique electronic properties and are widely used in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid typically involves multiple steps, starting from the carbazole derivative. One common method involves the reaction of 3-amino-9-ethylcarbazole with ethyl chloroacetate under basic conditions to form the intermediate ester. This intermediate is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbazole to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products of these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, {2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid is used as a precursor for the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the inherent fluorescence of the carbazole moiety. It can be used in imaging and diagnostic applications.
Medicine
While not widely used in medicine, derivatives of this compound are being explored for their potential anticancer and antimicrobial properties. The carbazole core is known to interact with various biological targets, making it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its excellent electronic properties make it suitable for use in high-performance materials .
Mechanism of Action
The mechanism of action of {2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid is primarily related to its ability to interact with electronic and biological systems. The carbazole moiety can participate in π-π stacking interactions and hydrogen bonding, which are crucial for its function in electronic devices and biological systems. In biological systems, it can interact with DNA and proteins, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3-amino-9-ethylcarbazole: A precursor in the synthesis of {2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid.
9-ethyl-9H-carbazol-3-yl)methylene-4-arylthiosemicarbazides: Compounds with similar structural features and applications.
2-(9H-Carbazol-9-yl)ethyl acrylate: Another carbazole derivative used in electronic applications.
Uniqueness
What sets this compound apart is its combination of the carbazole moiety with an acetic acid ester group. This unique structure allows for a wide range of chemical modifications and applications, particularly in the field of organic electronics and materials science .
Properties
IUPAC Name |
2-[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-2-20-15-6-4-3-5-13(15)14-9-12(7-8-16(14)20)19-17(21)10-24-11-18(22)23/h3-9H,2,10-11H2,1H3,(H,19,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDTTXBQXYGBDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COCC(=O)O)C3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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